1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
This process can be achieved using reagents such as AgSCF3 and KI, which generate active nucleophilic trifluoromethylthio species in situ . The reaction conditions often involve room temperature and the use of solvents like acetonitrile.
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine: Differing in the position of the substituents on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but with a thiourea backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9F3N2S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-7(6(4-5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
NNKPWFKYUMSZTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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